(2E)-1-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one (2E)-1-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 19133-00-7
VCID: VC8962049
InChI: InChI=1S/C17H16ClNO/c1-19(2)16-10-3-13(4-11-16)5-12-17(20)14-6-8-15(18)9-7-14/h3-12H,1-2H3/b12-5+
SMILES: CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl
Molecular Formula: C17H16ClNO
Molecular Weight: 285.8 g/mol

(2E)-1-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one

CAS No.: 19133-00-7

Cat. No.: VC8962049

Molecular Formula: C17H16ClNO

Molecular Weight: 285.8 g/mol

* For research use only. Not for human or veterinary use.

(2E)-1-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one - 19133-00-7

Specification

CAS No. 19133-00-7
Molecular Formula C17H16ClNO
Molecular Weight 285.8 g/mol
IUPAC Name (E)-1-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one
Standard InChI InChI=1S/C17H16ClNO/c1-19(2)16-10-3-13(4-11-16)5-12-17(20)14-6-8-15(18)9-7-14/h3-12H,1-2H3/b12-5+
Standard InChI Key WUXTYVHXWDGPIQ-LFYBBSHMSA-N
Isomeric SMILES CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl
SMILES CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl
Canonical SMILES CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl

Introduction

Molecular Structure and Physicochemical Properties

Structural Characteristics

The compound belongs to the chalcone family, featuring a conjugated enone system (C=O–C=C) with 4-chlorophenyl and 4-(dimethylamino)phenyl groups at the 1- and 3-positions, respectively. The E-configuration of the double bond is confirmed by IUPAC nomenclature rules, which prioritize substituent prioritization and spatial arrangement .

Molecular Formula: C17H16ClNO\text{C}_{17}\text{H}_{16}\text{ClNO}
Molecular Weight: 285.77 g/mol
Exact Mass: 285.092 g/mol
Key Functional Groups:

  • α,β-unsaturated ketone (propenone)

  • Electron-withdrawing 4-chlorophenyl group

  • Electron-donating 4-(dimethylamino)phenyl group

Calculated and Experimental Properties

While experimental data for this specific compound are scarce, analogs such as (2E)-3-(dimethylamino)-1-(4-chlorophenyl)prop-2-en-1-one (CAS 28587-05-5) provide benchmarks :

PropertyValue (Analog)Inferred Value (Target Compound)
LogP2.598 ~3.2 (higher aryl substitution)
Vapor Pressure0.000961 mmHg Similar (low volatility)
PSA20.31 Ų ~30 Ų (additional N-atom)

The increased LogP in the target compound arises from the additional phenyl ring in the 4-(dimethylamino)phenyl group, enhancing lipophilicity. Polar surface area (PSA) increases due to the dimethylamino group’s nitrogen atom .

Synthesis and Reaction Pathways

Claisen-Schmidt Condensation

Chalcones are typically synthesized via Claisen-Schmidt condensation, involving a ketone and aldehyde under basic conditions. For the target compound:

Proposed Reaction:

4-Chloroacetophenone+4-(Dimethylamino)benzaldehydeKOH, EtOH, Δ(2E)-1-(4-Chlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one\text{4-Chloroacetophenone} + \text{4-(Dimethylamino)benzaldehyde} \xrightarrow{\text{KOH, EtOH, Δ}} \text{(2E)-1-(4-Chlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one}

This method aligns with protocols used for analogous compounds, such as (2E)-3-[4-(Dimethylamino)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one (93% yield under microwave irradiation with KOH/ethanol) .

Optimization Strategies

  • Microwave-Assisted Synthesis: Reduces reaction time (e.g., 2 minutes vs. hours under conventional heating) .

  • Solvent Selection: Ethanol balances reactivity and environmental safety.

  • Catalyst: Potassium hydroxide (KOH) facilitates deprotonation and enolate formation.

Spectroscopic Characterization

NMR Spectroscopy

¹H NMR (Predicted):

  • δ 7.8–8.1 ppm: Doublets from vinyl protons (J ≈ 15–16 Hz, trans-configuration).

  • δ 6.5–7.5 ppm: Aromatic protons from both phenyl rings.

  • δ 3.0 ppm: Singlet for N(CH₃)₂ group.

¹³C NMR:

  • δ 190 ppm: Carbonyl carbon (C=O).

  • δ 145–150 ppm: Olefinic carbons (C=C).

IR Spectroscopy

  • ~1660 cm⁻¹: Strong absorption for conjugated C=O.

  • ~1600 cm⁻¹: C=C stretching.

  • ~1250 cm⁻¹: C–N stretch from dimethylamino group.

Environmental and Regulatory Considerations

Ecotoxicity

No direct data exist, but chlorinated aromatics often require careful disposal to avoid aquatic toxicity .

Disposal

  • Classify as hazardous waste.

  • Incinerate via licensed facilities with scrubbers for HCl removal .

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